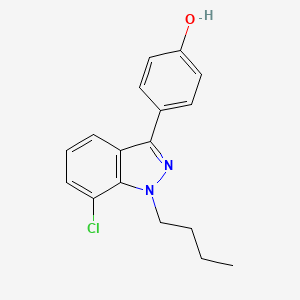

4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol

Beschreibung

4-(1-Butyl-7-chloro-1H-indazol-3-yl)phenol is a heterocyclic compound featuring an indazole core substituted with a butyl group at position 1, a chlorine atom at position 7, and a phenol moiety linked via a phenyl group at position 2. The phenol group contributes hydrogen-bonding capacity, critical for interactions with biological targets .

Eigenschaften

CAS-Nummer |

680613-52-9 |

|---|---|

Molekularformel |

C17H17ClN2O |

Molekulargewicht |

300.8 g/mol |

IUPAC-Name |

4-(1-butyl-7-chloroindazol-3-yl)phenol |

InChI |

InChI=1S/C17H17ClN2O/c1-2-3-11-20-17-14(5-4-6-15(17)18)16(19-20)12-7-9-13(21)10-8-12/h4-10,21H,2-3,11H2,1H3 |

InChI-Schlüssel |

NPAAZPFDWTWFDL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1C2=C(C=CC=C2Cl)C(=N1)C3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode zur Synthese von Indazol-Derivaten ist die Cyclisierung von ortho-substituierten Benzylidenhydrazinen unter Verwendung von ortho-substituierten Benzaldehyden als Ausgangsmaterialien . Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren wie Kupferacetat (Cu(OAc)2) und Lösungsmitteln wie Dimethylsulfoxid (DMSO) unter Sauerstoffatmosphäre .

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von 4-(1-Butyl-7-chlor-1H-indazol-3-yl)phenol die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(1-Butyl-7-chlor-1H-indazol-3-yl)phenol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den Indazolring oder die Phenolgruppe zu modifizieren.

Substitution: Das Chloratom am Indazolring kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren Bedingungen verwendet werden.

Reduktion: Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) kann für Reduktionsreaktionen verwendet werden.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3) durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Reduzierte Formen des Indazolrings oder der Phenolgruppe.

Substitution: Verschiedene substituierte Indazol-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(1-Butyl-7-chlor-1H-indazol-3-yl)phenol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Indazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Phenolgruppe kann auch an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die gesamte biologische Aktivität der Verbindung beeinflusst.

Wirkmechanismus

The mechanism of action of 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The indazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Functional Groups | Potential Applications |

|---|---|---|---|---|

| 4-(1-Butyl-7-chloro-1H-indazol-3-yl)phenol | Indazole | 1-Butyl, 7-Cl, 3-phenyl-phenol | Phenol, Chlorine | Kinase inhibition, Anticancer |

| 3-Phenyl-1H-indazole-7-carboxylic acid | Indazole | 7-COOH, 3-phenyl | Carboxylic acid | Enzyme inhibition |

| 3-Chloro-7-fluorobenzo[d]isoxazole | Benzoisoxazole | 3-Cl, 7-F | Halogens | Antimicrobial |

| 4-((1R)-1-Aminobut-3-enyl)-2-chlorophenol | Phenol | 2-Cl, 4-aminobutenyl | Amine, Chlorine | Bioactive intermediates |

Research Findings and Implications

- Lipophilicity : The butyl group in the target compound likely improves membrane permeability compared to tert-butyl or polar groups in analogs .

- Hydrogen Bonding: The phenol group offers strong hydrogen-bond donor capacity, critical for target binding in kinase inhibitors, unlike carboxylic acid or amine groups in analogs .

Biologische Aktivität

The compound 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol is part of a broader class of indazole derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol is characterized by an indazole moiety substituted with a butyl group and a chlorine atom, attached to a phenolic group. The synthesis of such compounds often involves multi-step organic reactions, where the indazole scaffold can be derived from various precursors through cyclization reactions.

Antitumor Activity

Indazole derivatives, including 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol, have demonstrated significant antitumor properties. Research indicates that compounds with similar structures can inhibit various kinases implicated in cancer progression:

- PLK4 Inhibition : Certain indazole derivatives have been identified as potent Polo-like kinase 4 (PLK4) inhibitors, which are crucial in cell cycle regulation. For example, compound 81c showed promising results in inhibiting tumor growth in mouse models of colon cancer .

- Pim Kinase Inhibition : Compounds like 82a exhibited strong activity against Pim kinases (IC50 values of 0.4 nM), which are involved in cell survival and proliferation pathways .

Anti-inflammatory Activity

Indazole-containing compounds have also been explored for their anti-inflammatory properties. The phenolic component of 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol suggests potential efficacy in treating inflammatory conditions:

- Cytokine Production : Similar compounds have been shown to reduce the production of inflammatory cytokines by modulating pathways related to pattern recognition receptors .

The biological activity of 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol is believed to involve several biochemical pathways:

- Kinase Inhibition : By inhibiting specific kinases (e.g., PLK4 and Pim kinases), these compounds can disrupt signaling pathways that lead to tumor growth and survival.

- Cytokine Modulation : The compound may influence cytokine signaling, thereby reducing inflammation associated with various diseases.

Research Findings and Case Studies

Several studies have documented the biological activities of indazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.